molecular formula C9H9BrFNO2 B12285370 3-Bromo-5-fluoro-DL-phenylalanine

3-Bromo-5-fluoro-DL-phenylalanine

Cat. No.: B12285370
M. Wt: 262.08 g/mol
InChI Key: FUHSSCCQGTWFBQ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of bromine and fluorine atoms on the phenylalanine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-DL-phenylalanine typically involves the halogenation of phenylalanine derivatives. One common method includes the bromination of 5-fluoro-DL-phenylalanine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-DL-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-5-fluoro-DL-phenylalanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can modulate the compound’s reactivity, binding affinity, and stability. These modifications can influence protein folding, enzyme activity, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-DL-phenylalanine
  • 5-Fluoro-DL-phenylalanine
  • 3-Bromo-5-chloro-DL-phenylalanine

Uniqueness

3-Bromo-5-fluoro-DL-phenylalanine is unique due to the simultaneous presence of both bromine and fluorine atoms on the phenylalanine molecule. This dual halogenation can enhance the compound’s chemical and biological properties, making it more versatile for various applications compared to its mono-halogenated counterparts .

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

2-amino-3-(3-bromo-5-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)

InChI Key

FUHSSCCQGTWFBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CC(C(=O)O)N

Origin of Product

United States

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